molecular formula C13H17FN2O4 B15226015 (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B15226015
M. Wt: 284.28 g/mol
InChI Key: PTWGELDCKVLNOO-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid is a compound of interest in various fields of chemistry and biology. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorinated pyridine ring, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 5-fluoropyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA).

    Substitution Reactions: The fluorinated pyridine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The amino and carboxylic acid groups can be used in peptide coupling reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Major Products

    Deprotection: Yields the free amine.

    Substitution: Yields substituted pyridine derivatives.

    Coupling: Yields peptides or other coupled products.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The fluorinated pyridine ring can enhance binding affinity and specificity through interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: Lacks the Boc protecting group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Lacks the fluorine atom on the pyridine ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the fluorinated pyridine ring. This combination provides enhanced stability, reactivity, and specificity in various chemical and biological applications.

Properties

Molecular Formula

C13H17FN2O4

Molecular Weight

284.28 g/mol

IUPAC Name

(2S)-3-(5-fluoropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

PTWGELDCKVLNOO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)F)C(=O)O

Origin of Product

United States

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